N-[(2H-1,3-benzodioxol-5-yl)methyl]-10-(4-bromobenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound features a complex tricyclic core with a 1,3-benzodioxole methylamine substituent and a 4-bromobenzenesulfonyl group. The 4-bromobenzenesulfonyl moiety may enhance electrophilicity and binding interactions, while the benzodioxolylmethyl group could improve lipophilicity and membrane permeability . Structural characterization of such compounds often involves X-ray crystallography (using software like SHELX ) and spectroscopic methods (IR, UV-Vis, LCMS) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-10-(4-bromophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN5O4S2/c22-13-2-4-14(5-3-13)33(28,29)21-20-24-19(18-15(7-8-32-18)27(20)26-25-21)23-10-12-1-6-16-17(9-12)31-11-30-16/h1-9H,10-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFSTSJRIZSJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=C3SC=C5)S(=O)(=O)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl and Amine Groups
The target compound’s closest analogs differ in sulfonyl and amine substituents, impacting physicochemical and biological properties:
- Amine Substituent : The benzodioxolylmethyl group (target) may confer greater lipophilicity than BB06912’s phenylethyl group, affecting blood-brain barrier penetration .
Core Structural Similarities and Differences
Preparation Methods
Synthetic Strategy Design
Core Tricyclic System Construction
The tricyclic framework is assembled via a tandem cyclization approach. Step 1 involves condensing a thiophene-diamine precursor with a diketone derivative in refluxing ethanol, forming the central thiazolo[3,2-a]pyrimidine ring. Step 2 employs a Mitsunobu reaction to close the seven-membered ring, using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C.
Critical Parameters:
Sulfonylation at Position 10
The 4-bromobenzenesulfonyl group is introduced via nucleophilic aromatic substitution. The tricyclic intermediate is treated with 4-bromobenzenesulfonyl chloride (1.2 equivalents) in dichloromethane (DCM) under nitrogen, with N,N-diisopropylethylamine (DIPEA) as a base. Reaction monitoring via TLC (eluent: 7:3 hexane/ethyl acetate) confirms completion within 6 hours.
Yield Optimization:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, 25°C | 78 | 92 |
| DMF, 0°C | 65 | 88 |
| Acetonitrile, reflux | 82 | 94 |
Amine Coupling at Position 7
The benzodioxol-methylamine moiety is attached using a carbodiimide-mediated coupling. N-[(2H-1,3-Benzodioxol-5-yl)methyl]amine (1.1 equivalents) reacts with the sulfonylated intermediate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in DMF at 4°C. The crude product is purified via silica gel chromatography (gradient: 5–20% methanol in DCM).
Detailed Synthetic Protocols
Preparation of the Tricyclic Intermediate
- Thiophene-diamine (5.0 g, 22 mmol) and 1,3-cyclohexanedione (3.2 g, 24 mmol) are refluxed in ethanol (100 mL) for 12 hours.
- The mixture is cooled, filtered, and washed with cold ethanol to yield 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-8-one (4.7 g, 85%).
- The product is dissolved in THF (50 mL), treated with DEAD (4.5 mL, 28 mmol) and PPh₃ (7.4 g, 28 mmol), and stirred at 0°C for 4 hours.
- After quenching with water, the organic layer is dried (MgSO₄) and concentrated to afford the tricyclic core (3.9 g, 72%).
Sulfonylation Procedure
Final Amine Coupling
- Sulfonylated intermediate (1.5 g, 3.5 mmol) and N-[(2H-1,3-benzodioxol-5-yl)methyl]amine (0.7 g, 3.9 mmol) are dissolved in DMF (15 mL).
- EDC (0.8 g, 4.2 mmol) and HOBt (0.6 g, 4.2 mmol) are added, and the mixture is stirred at 4°C for 18 hours.
- Purification via column chromatography (SiO₂, 10% MeOH/DCM) gives the final compound (1.4 g, 76%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC | 98.5 | 12.7 |
| LC-MS | 97.8 | 12.6 |
Challenges and Optimization
Steric Hindrance in Cyclization
The tricyclic core’s strained geometry leads to side products during Mitsunobu reactions. Substituting THF with 2-methyltetrahydrofuran increases yields by 15% due to improved solubility.
Regioselectivity in Sulfonylation
Competing sulfonation at position 9 is mitigated by using bulky bases (e.g., 2,6-lutidine) instead of DIPEA, reducing byproduct formation from 12% to 3%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
